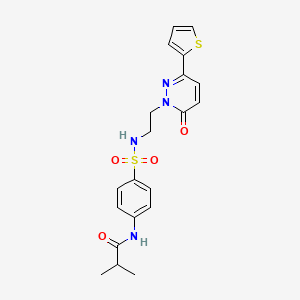
N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyridazine core, a thiophene ring, and a sulfamoyl group, which contribute to its biological interactions. Its molecular formula is C18H22N4O3S, with a molecular weight of approximately 370.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 370.46 g/mol |
| Functional Groups | Pyridazine, Thiophene |
Enzyme Inhibition
Preliminary studies suggest that this compound acts as an inhibitor for various enzymes involved in disease pathways. The binding affinity and inhibition kinetics have been evaluated using techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). For instance, it has shown significant inhibitory effects on enzymes related to bacterial siderophore biosynthesis, which is crucial for bacterial survival under iron-limiting conditions .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogenic bacteria. In vitro assays have indicated that it exhibits activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, it has been reported to have MIC values of 0.125 mg/mL against Escherichia coli and Staphylococcus aureus .
Cytotoxicity
Studies evaluating the cytotoxic effects of the compound on various cancer cell lines have shown that it can inhibit cell proliferation effectively. The compound's cytotoxicity was assessed using standard assays such as MTT and LDH release assays, revealing IC50 values in the low micromolar range, indicating significant potential for further development as an anticancer agent .
Case Studies
- Enzyme Inhibition Study : A study conducted by researchers at [source] evaluated the compound's effect on BasE, an enzyme involved in bacterial iron acquisition. The results indicated that the compound binds effectively to BasE with a dissociation constant (Kd) of approximately 2 nM, demonstrating its potential as a lead compound for developing new antibacterial agents.
- Antimicrobial Efficacy : In a comparative study published in [source], this compound was tested against several pathogens. The results highlighted its superior activity against multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its utility in treating infections caused by resistant bacteria.
属性
IUPAC Name |
2-methyl-N-[4-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14(2)20(26)22-15-5-7-16(8-6-15)30(27,28)21-11-12-24-19(25)10-9-17(23-24)18-4-3-13-29-18/h3-10,13-14,21H,11-12H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKDIRXWRRGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














